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SAR of Palmatine Derivatives Against H. pylori

The following table synthesizes key findings from a study that synthesized and tested 20 new palmatine

derivatives against metronidazole-resistant H. pylori strains. The core discovery was that modifications at the

9-position of the palmatine skeleton are crucial for enhancing antibacterial activity [1] [2].

MIC Range

Compound 9-Position . (ug/mL) vs. 6
. Key SAR Insight .

Code Substituent (R) MTZ-resistant

Strains
PMT (Lead) - (Original Baseline compound with moderate activity 64 - 256 [1]
structure) [1].
la C6H5 (Benzyl) Introducing a basic benzyl amine group 8-64[1]
yields comparable potency to the lead [1].
1b m-CH3C6H4 (m-  An electron-donating group in the meta 4-16[1]

methyl benzyl)

position boosts potency [1].
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MIC Range
Compound 9-Position ImL) vs. 6
P . Key SAR Insight (kg ) .
Code Substituent (R) MTZ-resistant
Strains
1c p-CH3C6H4 (p- An electron-donating group in the para 4-16[1]
methyl benzyl) position yields the most potent derivative
overall [1] [2].
1d p-CH30OC6H4 (p- Another electron-donating group that 4-32[1]
methoxy benzyl) enhances activity [1].
le m-CNC6H4 (m- An electron-withdrawing group leads to a 128 - >256 [1]
cyano benzyl) complete or significant loss of activity [1].
3 -H (Primary Replacing the substituent with a simple >128 [1]
amine) amine eliminates activity, showing the need
for a substituted secondary amine [1].
4a-i (Series)  Various amide Converting the ionizable nitrogen to an Mostly >256 [1]

groups amide (less ionizable) partially or completely
abolishes activity, confirming the need for an
ionizable nitrogen [1].

Experimental Protocol for Key Data

The quantitative data in the table above was generated through the following standardized methodology [1]
[2]:

¢ Synthesis: Palmatine was used as the lead compound and heated with various amines to produce 9-
N-substituted amine derivatives (series 1a-j, 2, 3). Acyl chloriques were then used to create the amide
derivatives (series 4a-i) [1].

¢ Antibacterial Activity Assay:

o Test Organisms: Six metronidazole (MTZ)-resistant H. pylori strains, including the standard
strain ATCC 43504 and five clinical isolates [1].

o Method: The minimum inhibitory concentration (MIC) was determined for each compound. MTZ
and the original palmatine (PMT) were used as positive controls [1].
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o Standard: The European Committee on Antimicrobial Susceptibility Testing (EUCAST)
breakpoint (MIC >8 ug/mL for resistance) was referenced [1].

o Safety Profile: An acute toxicity test of the promising compound 1c¢c was conducted on Kunming mice
via oral administration. The LDso was found to be over 1000 mg/kg, indicating a good safety profile [1]
[2].

¢ Mechanism Exploration: Molecular docking studies suggested that the primary mechanism of action
for these derivatives, particularly compound 1c, involves targeting H. pylori urease, a critical enzyme
for the bacterium's survival in the stomach. The docking score for 1c (104.13) was higher than for
palmatine (92.14), correlating with its superior experimental potency [1] [2].

Mechanism of Action Workflow

The diagram below illustrates the proposed mechanism of action and key characteristics of the active

palmatine derivative 1c, based on the study findings [1] [2].
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Key Takeaways for Researchers

¢ Promising Anti-H. pylori Candidates: The 9-N-substituted palmatine derivatives, especially
compound 1c, represent a novel family of anti-H. pylori agents with improved potency over the lead
compound and a good initial safety profile [1] [2].

¢ Critical SAR Rule: For anti-H. pylori activity, an ionizable nitrogen at the 9-position is essential. The
nature of the substituent is also critical; electron-donating groups (e.g., methyl, methoxy) on the
benzyl ring enhance activity, while electron-withdrawing groups (e.g., cyano) diminish it [1].

¢ Broad Therapeutic Potential: Beyond its antibacterial applications, palmatine itself exhibits a wide
range of pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and
neuroprotective effects, making it a versatile scaffold for further drug development targeting various
diseases [3] [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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